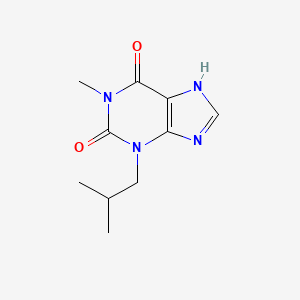

3-异丁基-1-甲基黄嘌呤

概述

描述

3-异丁基-1-甲基黄嘌呤,俗称IBMX,是一种甲基黄嘌呤衍生物。它是一种非选择性磷酸二酯酶抑制剂,能够提高细胞内环状腺苷单磷酸 (cAMP) 和环状鸟苷单磷酸 (cGMP) 的水平。 该化合物因其调节各种细胞过程的能力而被广泛用于科学研究 .

科学研究应用

3-异丁基-1-甲基黄嘌呤在科学研究中有着广泛的应用:

化学: 它用作有机合成中的试剂以及分析化学中的标准品。

生物学: 它被用于研究细胞信号通路,特别是那些涉及 cAMP 和 cGMP 的通路。

医学: 它被用于药理学研究中,以研究磷酸二酯酶抑制对各种生理过程的影响。

工业: 它被用于开发新的药物和治疗剂 .

作用机制

3-异丁基-1-甲基黄嘌呤的主要作用是抑制磷酸二酯酶,磷酸二酯酶是分解 cAMP 和 cGMP 的酶。通过抑制这些酶,3-异丁基-1-甲基黄嘌呤提高了细胞内 cAMP 和 cGMP 的水平,从而激活了蛋白激酶 A (PKA) 和其他下游信号通路。 这导致了各种细胞效应,包括增加分化、减少增殖和诱导凋亡 .

生化分析

Biochemical Properties

3-Isobutyl-1-methylxanthine plays a significant role in biochemical reactions by inhibiting cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition results in the activation of protein kinase A (PKA), which subsequently affects various cellular processes. 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist . It interacts with enzymes such as phosphodiesterases and proteins like PKA, influencing their activity and leading to downstream effects on cellular functions .

Cellular Effects

3-Isobutyl-1-methylxanthine has profound effects on various types of cells and cellular processes. By increasing intracellular cAMP levels, it activates PKA, which in turn regulates cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the release of 5-hydroxytryptamine from neuroendocrine epithelial cells and induce calcium release from intracellular stores in sensory neurons . Additionally, 3-Isobutyl-1-methylxanthine promotes the conversion of fibroblast cells into adipose cells and inhibits the growth of carcinoma cells .

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-1-methylxanthine involves its inhibition of cyclic nucleotide phosphodiesterases, leading to the accumulation of cAMP and cGMP . This accumulation activates PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular functions . 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist, further influencing cellular signaling pathways . The compound’s ability to inhibit ion channels and induce calcium release from intracellular stores adds to its complex mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isobutyl-1-methylxanthine can change over time. The compound is stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that 3-Isobutyl-1-methylxanthine can maintain its inhibitory effects on phosphodiesterases and its ability to increase cAMP levels over extended periods . Its impact on cellular functions may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of 3-Isobutyl-1-methylxanthine vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterases and increases cAMP levels without causing significant adverse effects . At higher doses, 3-Isobutyl-1-methylxanthine can induce toxic effects, including alterations in cardiac function and embryotoxicity . Studies in zebrafish embryos have shown that high doses of 3-Isobutyl-1-methylxanthine can lead to structural and functional alterations in the heart .

Metabolic Pathways

3-Isobutyl-1-methylxanthine is involved in metabolic pathways that regulate the levels of cyclic nucleotides. By inhibiting phosphodiesterases, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This accumulation activates PKA and other downstream signaling pathways, affecting various metabolic processes . The compound’s interaction with enzymes such as phosphodiesterases and its role in regulating cyclic nucleotide levels highlight its importance in metabolic regulation .

Transport and Distribution

3-Isobutyl-1-methylxanthine is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-Isobutyl-1-methylxanthine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.

准备方法

合成路线和反应条件

3-异丁基-1-甲基黄嘌呤可以通过多种方法合成。一种常见的方法是在碱性条件下,如碳酸钾存在下,用异丁基溴化物烷基化茶碱。 反应通常在有机溶剂,如二甲基甲酰胺 (DMF) 中于高温下进行 .

工业生产方法

在工业环境中,3-异丁基-1-甲基黄嘌呤的合成遵循类似的原理,但规模更大。该工艺涉及使用高纯度试剂和受控反应条件,以确保产品质量一致。 最终产品通过重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

3-异丁基-1-甲基黄嘌呤会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的黄嘌呤衍生物。

还原: 在特定条件下,它可以被还原生成还原后的黄嘌呤衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可用于取代反应.

主要产物

这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化会生成羟基化的黄嘌呤衍生物,而取代会生成各种取代的黄嘌呤 .

相似化合物的比较

3-异丁基-1-甲基黄嘌呤类似于其他甲基黄嘌呤衍生物,如咖啡因、茶碱和可可碱。它具有独特的性质,使其在研究中特别有用:

咖啡因: 虽然咖啡因是一种众所周知的兴奋剂,但 3-异丁基-1-甲基黄嘌呤作为磷酸二酯酶抑制剂更有效。

茶碱: 茶碱主要用于其支气管扩张作用,而 3-异丁基-1-甲基黄嘌呤更多地用于其研究应用。

类似化合物

- 咖啡因

- 茶碱

- 可可碱

3-异丁基-1-甲基黄嘌呤因其更高的效力和更广泛的科学研究应用范围而脱颖而出。

属性

IUPAC Name |

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXJSLKIYYUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040549 | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28822-58-4 | |

| Record name | 3-Isobutyl-1-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-isobutylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-isobutyl-1-methyl-7H-xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 28822-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLMETHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of IBMX?

A1: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]

Q2: How does IBMX affect intracellular cAMP and cGMP levels?

A2: By inhibiting PDEs, IBMX prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.

Q3: Can IBMX affect both cAMP and cGMP signaling pathways simultaneously?

A3: Yes. While IBMX is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, IBMX preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []

Q4: What are some downstream effects of IBMX-mediated increases in cAMP?

A4: Increased cAMP levels can lead to various physiological effects. These include:

- Inhibition of smooth muscle contraction: IBMX, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []

- Insulin release: IBMX elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]

- Adipocyte differentiation: IBMX is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]

Q5: What are some downstream effects of IBMX-mediated increases in cGMP?

A5: Increased cGMP can have various physiological effects, including:

- Modulation of ion channel activity: IBMX's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []

Q6: What is the molecular formula and weight of IBMX?

A6: The molecular formula of IBMX is C7H14N4O2, and its molecular weight is 194.22 g/mol.

Q7: Are there any specific considerations regarding the stability of IBMX in different solvents or storage conditions?

A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.

Q8: Does IBMX have any known catalytic properties?

A8: IBMX itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.

Q9: How does the isobutyl group of IBMX contribute to its activity?

A9: While the provided research doesn't directly address the SAR of IBMX, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.

Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of IBMX?

A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:

Q11: Are there specific safety considerations or regulatory guidelines for handling and using IBMX in a research setting?

A11: Yes, like all laboratory chemicals, IBMX should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of IBMX?

A12: While the research doesn't provide detailed ADME data, the observation that orally administered IBMX affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.

Q13: Has IBMX demonstrated efficacy in any specific in vitro or in vivo models?

A13: Yes, the research highlights several examples of IBMX efficacy:

- Inhibition of neointimal hyperplasia: Local delivery of IBMX reduced neointimal proliferation in a rat carotid balloon injury model. []

- Inhibition of tumor promotion: IBMX, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []

- Protection of pancreatic beta cells: IBMX protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []

Q14: What are the known toxicological effects of IBMX?

A14: While IBMX is widely used in research, it's crucial to recognize its potential toxicity. High doses of IBMX have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]

Q15: What analytical techniques are commonly used to study IBMX?

A15: Several techniques are mentioned in the research to study the effects of IBMX:

- Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []

- Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []

- Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to IBMX and other agents. []

- Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including IBMX. [, ]

Q16: Is there any information on the environmental fate and potential impact of IBMX?

A16: The research primarily focuses on IBMX's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.

Q17: What is the solubility of IBMX in commonly used solvents?

A17: The research doesn't specify IBMX's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.

Q18: What measures are typically taken to ensure the quality and consistency of IBMX used in research?

A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of IBMX before conducting experiments.

Q19: Are there any known interactions between IBMX and drug transporters?

A19: The research does not provide information on IBMX and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.

Q20: Can IBMX induce or inhibit drug-metabolizing enzymes?

A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether IBMX induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.

Q21: What is known about the biocompatibility and biodegradability of IBMX?

A21: The research focuses on the pharmacological aspects of IBMX. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.

Q22: Are there any known alternatives to IBMX with similar biological activities?

A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。